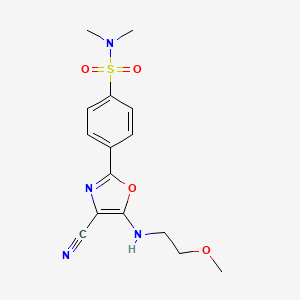

4-(4-cyano-5-((2-methoxyethyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

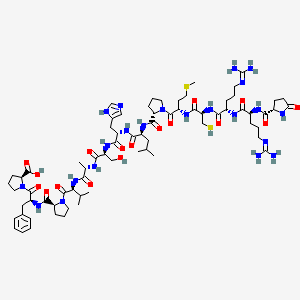

4-(4-cyano-5-((2-methoxyethyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of sulfonamide compounds and has various applications in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Chemoselective Reactions and Synthesis of Nitriles

The compound has been investigated for its chemoselective reactions. In particular, it can be synthesized via a reaction involving 3-dimethylamino-2-aroyl-propenenitrile and hydrazine. Under acidic conditions, it yields 4-cyano pyrazole, while under basic conditions, it produces 5-amino pyrazoles as the major product .

GABA Inhibition

A specific derivative of this compound, namely “5-amino-1-(2,6-dichloro-4-trifluoromethyl)phenyl)-4-(3-ethoxyphenyl)-3-methyl thiopyrazole,” has been described as a potent inhibitor of GABA (γ-aminobutyric acid). Notably, it exhibits selectivity toward insect receptors compared to mammalian receptors .

Multifunctional Catalysts

In a novel study, researchers developed a base-metal multifunctional catalyst using this compound. The catalyst was employed in the synthesis of 2-substituted benzothiazoles via a three-step process, including oxidation of alcohols to aldehydes and Knoevenagel condensation. The compound played a crucial role in this catalytic system .

Pyrazolone-Thiadiazole Hybrid Molecule

A hybrid molecule combining pyrazolone and thiadiazole moieties was synthesized using this compound. The resulting molecule, N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, was obtained through a two-stage protocol using readily available reagents. This hybrid compound holds promise for further exploration in various applications .

Biological Activities

While not directly related to this compound, pyrazoles in general exhibit a wide range of biological activities, including anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal properties .

Technical Applications

Substituted derivatives of pyrazole, including this compound, have been utilized in medicines and other technical applications. Their unique chemical properties make them valuable in various contexts .

Eigenschaften

IUPAC Name |

4-[4-cyano-5-(2-methoxyethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c1-19(2)24(20,21)12-6-4-11(5-7-12)14-18-13(10-16)15(23-14)17-8-9-22-3/h4-7,17H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXKMBQFNQYTKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCOC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide](/img/structure/B2834262.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2834263.png)

![N-[(4-Aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2834267.png)

![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834276.png)

![4-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2834280.png)